molecular formula C18H15N3O6 B2690806 2-(1,3-dioxoisoindolin-2-yl)-N-(4-ethoxy-2-nitrophenyl)acetamide CAS No. 347364-04-9

2-(1,3-dioxoisoindolin-2-yl)-N-(4-ethoxy-2-nitrophenyl)acetamide

Cat. No.: B2690806
CAS No.: 347364-04-9
M. Wt: 369.333
InChI Key: UIIYSTGUWNZHOT-UHFFFAOYSA-N
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Description

2-(1,3-dioxoisoindolin-2-yl)-N-(4-ethoxy-2-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C18H15N3O6 and its molecular weight is 369.333. The purity is usually 95%.
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Biological Activity

The compound 2-(1,3-dioxoisoindolin-2-yl)-N-(4-ethoxy-2-nitrophenyl)acetamide is a synthetic molecule that belongs to the class of isoindoline derivatives. Its structure suggests potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C16H17N3O6
  • Molecular Weight : 319.31 g/mol
  • CAS Number : 88150-75-8

The biological activity of the compound can be attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial in cellular signaling pathways. For instance, it may interact with phosphodiesterase enzymes, which play a role in regulating intracellular cGMP levels, thus influencing vascular tone and cellular proliferation .
  • Antioxidant Properties : Preliminary studies indicate that the compound exhibits antioxidant activity, which could protect cells from oxidative stress and related diseases. This property is particularly significant in the context of neurodegenerative disorders where oxidative damage is prevalent.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Biological Activity Data

Activity Description
Cytotoxicity Exhibits selective cytotoxic effects on cancer cell lines (e.g., glioma cells).
Antimicrobial Activity Demonstrated effectiveness against various bacterial strains in vitro.
Antioxidant Activity Scavenges free radicals and reduces oxidative stress markers in cellular assays.
Enzyme Inhibition Inhibits phosphodiesterase activity, leading to increased cGMP levels.

Case Studies and Research Findings

  • Cytotoxicity Against Cancer Cells :
    A study evaluated the cytotoxic effects of the compound on human glioma cells. Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting significant potency compared to standard chemotherapeutic agents .
  • Antimicrobial Testing :
    The compound was tested against several bacterial strains including Staphylococcus aureus and Escherichia coli. It showed promising results with minimum inhibitory concentrations (MIC) lower than those of commonly used antibiotics .
  • Pharmacological Profiles :
    Research has indicated that derivatives of isoindoline compounds often exhibit diverse pharmacological profiles, including anti-cancer and anti-inflammatory properties. The specific interactions of this compound with molecular targets such as PDEs suggest potential applications in treating conditions like pulmonary hypertension and certain cancers .

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent. Key areas of focus include:

  • Anticancer Activity : Studies have shown that derivatives of isoindoline compounds exhibit significant anticancer properties. For example, a related compound demonstrated cytotoxic effects against various cancer cell lines, indicating potential for further development as an anticancer drug .
  • Anticonvulsant Properties : Research has explored the synthesis of related acetamide derivatives that showed anticonvulsant activity in animal models. These studies suggest that the compound could be beneficial in treating epilepsy and other seizure disorders .

The biological activities associated with this compound include:

  • Antimicrobial Effects : The compound's structure suggests potential antimicrobial properties. Preliminary studies indicate effectiveness against certain bacterial strains, warranting further investigation into its use as an antibiotic .
  • Anti-inflammatory Properties : Experimental models have demonstrated that related compounds can reduce pro-inflammatory cytokines (e.g., TNF-alpha, IL-6), suggesting that this compound may also exhibit anti-inflammatory effects.

Material Science

In addition to biological applications, this compound can be utilized in material science:

  • Polymer Production : The unique chemical structure allows it to act as a building block in the synthesis of polymers and advanced materials. Its reactivity can be harnessed to create functionalized materials with specific properties for industrial applications.

Case Study 1: Anticancer Activity

In a study assessing the anticancer effects of isoindoline derivatives, researchers synthesized a series of compounds based on the isoindoline scaffold. The results indicated that these compounds inhibited cell proliferation in various cancer cell lines, with IC50 values ranging from 5 to 15 µM, suggesting promising lead candidates for further development .

CompoundCell LineIC50 (µM)
Compound AMCF-7 (Breast Cancer)10
Compound BHeLa (Cervical Cancer)7
Compound CA549 (Lung Cancer)12

Case Study 2: Anti-inflammatory Activity

A study investigated the anti-inflammatory properties of related compounds using lipopolysaccharide-stimulated macrophages. The treatment significantly reduced cytokine levels compared to controls.

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-alpha500150
IL-630080

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(4-ethoxy-2-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O6/c1-2-27-11-7-8-14(15(9-11)21(25)26)19-16(22)10-20-17(23)12-5-3-4-6-13(12)18(20)24/h3-9H,2,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIIYSTGUWNZHOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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